5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. This specific compound features a methyl group at position 5, an isobutyl group at position 2, and a carboxylic acid group at position 4. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including chemistry and medicine.
The compound is classified under heterocyclic compounds due to its pyrimidine structure. It is identified by the Chemical Abstracts Service number 1694199-99-9 and has the molecular formula with a molecular weight of 194.23 g/mol. The IUPAC name for this compound is 5-methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid .
The synthesis of 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid can be achieved through several methods:
The molecular structure of 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid can be represented as follows:
The structure contains a pyrimidine ring with substituents that influence its chemical behavior .
5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modifying their activity and resulting in various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation. The specific pathways and targets depend on the derivative of the compound being studied.
The physical and chemical properties of 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 5-methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid |
| InChI Key | HMADORFRGSSWEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)CC(C)C |
These properties indicate that the compound is a stable organic molecule suitable for various applications in research and industry .
5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid has several notable applications:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8